molecular formula C13H18N2O4S B3028373 2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt CAS No. 1958100-97-4

2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt

Cat. No.: B3028373
CAS No.: 1958100-97-4
M. Wt: 298.36
InChI Key: UPALRTYMDUQVSC-UHFFFAOYSA-N
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Description

2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt is a chemical compound with the molecular formula C13H18N2O4S. It is known for its unique spirocyclic structure, which consists of a spiro-connected diaza-octane ring and a toluene-4-sulfonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt typically involves the reaction of a diaza-spiro compound with toluene-4-sulfonic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt include:

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure and the presence of both diaza and toluene-4-sulfonic acid moieties. This combination imparts unique chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2,6-diazaspiro[3.4]octan-7-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;9-5-1-6(4-8-5)2-7-3-6/h2-5H,1H3,(H,8,9,10);7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPALRTYMDUQVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(=O)NCC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1958100-97-4
Record name 2,6-Diazaspiro[3.4]octan-7-one, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958100-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt
Reactant of Route 2
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2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt
Reactant of Route 3
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt
Reactant of Route 4
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt
Reactant of Route 5
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt
Reactant of Route 6
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt

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